Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate
Description
Properties
Molecular Formula |
C12H16O4S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
oxan-3-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H16O4S/c1-10-4-6-12(7-5-10)17(13,14)16-11-3-2-8-15-9-11/h4-7,11H,2-3,8-9H2,1H3 |
InChI Key |
LEZSGHMBONHANZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCOC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere. Triethylamine or pyridine is added to neutralize HCl byproducts. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (initial), then 25°C | Minimizes side reactions |
| Molar Ratio (Pyranol:Tosyl Cl) | 1:1.1–1.2 | Ensures complete conversion |
| Solvent | Dichloromethane | Enhances solubility |
Under these conditions, yields of 75–85% are achievable. Prolonged reaction times (>12 hours) or excess tosyl chloride (>1.5 equiv) lead to over-sulfonation or decomposition.
Purification and Characterization
Crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1). Analytical validation includes:
- NMR : δ 7.70–7.80 ppm (aromatic protons of tosyl group), δ 3.40–4.10 ppm (pyran oxymethylene protons).
- HPLC : Purity >98% with retention time matching authentic standards.
Alternative Methods Using Sulfonic Anhydrides
For industrial-scale synthesis, 4-methylbenzenesulfonic anhydride has been employed as a safer and more stable alternative to tosyl chloride.
Anhydride-Based Protocol
A 2023 study demonstrated the use of 4-methylbenzenesulfonic anhydride in acetonitrile with catalytic DMAP (4-dimethylaminopyridine):
| Component | Quantity | Role |
|---|---|---|
| Tetrahydro-2H-pyran-3-ol | 1.0 equiv | Substrate |
| Sulfonic anhydride | 0.55 equiv | Electrophile |
| DMAP | 0.1 equiv | Catalyst |
Reaction at 40°C for 6 hours achieved 88% yield, with simplified purification (crystallization from ethanol/water).
Comparative Analysis of Tosylating Agents
| Agent | Yield (%) | Cost (USD/kg) | Safety Profile |
|---|---|---|---|
| Tosyl chloride | 85 | 120 | Corrosive |
| Sulfonic anhydride | 88 | 150 | Non-corrosive |
Anhydrides are preferred for large-scale production despite higher cost due to reduced handling risks.
Industrial-Scale Production and Process Intensification
Continuous Flow Reactor Design
A 2024 patent disclosed a continuous flow system for synthesizing tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate:
- Reactor Type : Microfluidic tubular reactor
- Residence Time : 8 minutes
- Throughput : 12 kg/hour
Key advantages include:
Waste Mitigation Strategies
Industrial plants employ HCl gas scrubbing using alkaline solutions (e.g., NaOH), reducing environmental impact. Solvent recovery via distillation achieves >90% reuse rates.
Mechanistic Insights and Side Reactions
Reaction Pathway Analysis
The tosylation proceeds via a two-step mechanism:
- Formation of a Pyridinium Intermediate : Tosyl chloride reacts with pyridine, generating a reactive intermediate.
- Nucleophilic Attack : Tetrahydro-2H-pyran-3-ol attacks the electrophilic sulfur center, displacing chloride.
Side reactions include:
- Dimerization : Occurs at temperatures >50°C, forming bis-sulfonate derivatives.
- Oxidation : Trace metals in solvents can oxidize the pyran ring, necessitating chelating agents.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products of these reactions depend on the specific nucleophile or oxidizing agent used. For example, nucleophilic substitution with an amine would yield the corresponding tetrahydro-2h-pyran-3-yl amine derivative .
Scientific Research Applications
Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce the tetrahydropyran moiety into target molecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Comparison with Other 4-Methylbenzenesulfonate Esters
Sulfonate esters sharing the 4-methylbenzenesulfonyl core but differing in the alcohol-derived substituent provide insights into reactivity and synthetic utility.
Key Findings :
- Synthetic Efficiency : Tosylate derivatives like 2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethyl tosylate are synthesized under mild conditions (room temperature, dichloromethane) with moderate-to-high yields (60–80%) . The target compound likely follows analogous pathways but may require optimization due to steric effects from the tetrahydropyran ring.
- Structural Impact: Ionic tosylates (e.g., 2-Aminoanilinium tosylate) exhibit distinct physicochemical properties, such as enhanced crystallinity (a = 14.6392 Å, b = 5.7111 Å) , compared to neutral esters. This influences solubility and stability in polar solvents.
Comparison with Tetrahydro-Pyran Derivatives
Compounds featuring the tetrahydropyran scaffold but differing in functionalization highlight the role of substitution patterns.
Table 2: Tetrahydro-Pyran-Based Analogues
Key Findings :
- Reactivity: The presence of electron-withdrawing groups (e.g., tosyl, nitro, cyano) increases electrophilicity. For example, the cyano and ketone groups in 2-amino-3-cyano-5-oxo-tetrahydrobenzo[b]pyran enable cyclocondensation reactions , whereas the tosyl group in the target compound favors substitution reactions.
- Stereochemical Considerations : Substitution at the 3-position of tetrahydropyran (as in the target compound) may induce steric hindrance, altering reaction kinetics compared to C2- or C4-substituted analogues .
Comparison with Sulfonate-Containing Heterocycles
Sulfonate groups integrated into complex heterocycles demonstrate diverse biological and chemical roles.
Examples from Evidence :
- Tetrahydro-2H-pyran-3-yl tosylate: The simpler sulfonate ester lacks polar hydroxyl groups, rendering it more lipophilic and suited for non-aqueous reaction systems.
Q & A
Q. What are the established methods for synthesizing tetrahydro-2H-pyran-3-yl sulfonate derivatives?
Answer: A common approach involves reacting tetrahydropyran derivatives with sulfonic acid derivatives under controlled stoichiometric conditions. For example, in analogous systems like 2-aminoanilinium 4-methylbenzenesulfonate, the reaction is conducted in aqueous solution with a 2:1 molar ratio of the amine to sulfonic acid to favor mono-sulfonation . Key steps include:
- Purification via recrystallization from water or ethanol.
- Confirmation of stoichiometry using NMR or mass spectrometry.
- Monitoring reaction progress via TLC or HPLC.
Table 1: Example Synthesis Parameters from Analogous Compounds
| Component | Molar Ratio | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Tetrahydropyran derivative | 2.0 | H₂O | 24 hrs | 65-75 |
| 4-Methylbenzenesulfonic acid | 1.0 | Ethanol | 12 hrs | 80-85 |
| Source: Adapted from |
Q. How is the crystal structure of sulfonate-containing tetrahydropyran derivatives characterized?
Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, in 2-aminoanilinium 4-methylbenzenesulfonate, monoclinic symmetry (space group P2₁/n) was observed with lattice parameters a = 14.6392 Å, b = 5.7111 Å, and c = 17.5295 Å . Key steps include:
- Crystal growth via slow evaporation.
- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
- Refinement using software like SHELX or OLEX2.
Q. What analytical techniques are critical for verifying the purity of tetrahydropyran sulfonates?
Answer:
- Chromatography: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Spectroscopy: ¹H/¹³C NMR to confirm functional groups; IR for sulfonate S=O stretching (1200-1300 cm⁻¹).
- Elemental Analysis: Matching experimental C/H/N/S values with theoretical calculations (±0.3% tolerance). Methodology derived from
Q. How do solvent systems influence the crystallization of sulfonate derivatives?
Answer: Polar protic solvents (e.g., water, ethanol) promote hydrogen bonding, critical for forming stable crystals. In 2-aminoanilinium 4-methylbenzenesulfonate, water was used to facilitate [010]-directed hydrogen-bonded chains via N–H⋯O interactions .
Q. What safety precautions are necessary when handling tetrahydropyran sulfonates?
Answer:
- Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS Category 2).
- Work in a fume hood to avoid inhalation (evidenced by sulfonyl chloride analogs in ).
- Store in airtight containers away from oxidizers.
Advanced Research Questions
Q. How can hydrogen-bonding networks in sulfonate derivatives be systematically analyzed?
Answer: Use SCXRD to map donor-acceptor distances and angles. For example, in 2-aminoanilinium 4-methylbenzenesulfonate, four N–H⋯O interactions (2.70–2.85 Å, 150–165° angles) stabilize the crystal lattice . Computational tools like Mercury can visualize and quantify these networks.
Q. What strategies resolve contradictions in crystallographic data refinement (e.g., high R-factor values)?
Answer:
- Data Filtering: Exclude weak reflections (I < 2σ(I)) to improve reliability.
- Model Tweaking: Adjust thermal displacement parameters or occupancy rates for disordered atoms.
- Validation Tools: Use checkCIF/PLATON to identify outliers. In , refinement achieved R = 0.042 using 4362 reflections after excluding low-intensity data.
Q. How do substituents on the tetrahydropyran ring affect sulfonate reactivity?
Answer: Electron-donating groups (e.g., methyl) increase sulfonate stability by reducing electrophilicity at sulfur. Computational studies (DFT) can predict reactivity trends. For analogs like tetrahydro-2H-pyran-4-carbaldehyde, substituents at C3/C4 positions alter steric hindrance and hydrogen-bonding capacity .
Q. What methodologies identify structural analogs of tetrahydropyran sulfonates for SAR studies?
Answer:
Q. How can conflicting data on sulfonate stability under varying pH conditions be addressed?
Answer: Conduct controlled stability studies:
- Experimental Design: Incubate the compound in buffers (pH 1–13) at 25°C/40°C.
- Analysis: Monitor degradation via LC-MS and quantify sulfonate hydrolysis products (e.g., 4-methylbenzenesulfonic acid).
- Statistical Validation: Use ANOVA to assess significance of pH/temperature effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
